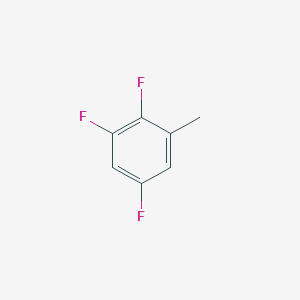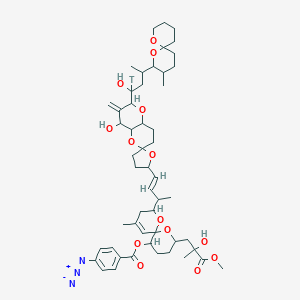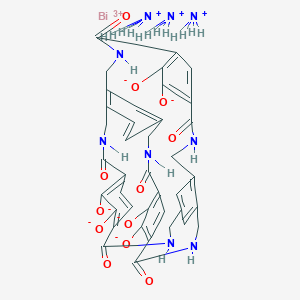
Tricatechol hexalactam-bismuth(III) complex
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tricatechol hexalactam-bismuth(III) complex, also known as TTHBi, is a coordination compound that has gained attention in scientific research due to its potential applications in various fields. This complex has a unique structure that allows it to interact with biological molecules and exhibit promising biological activities.
Mecanismo De Acción
The mechanism of action of Tricatechol hexalactam-bismuth(III) complex is not fully understood. However, it is believed that the complex interacts with biological molecules such as proteins and nucleic acids, leading to their inhibition or activation. This compound has also been shown to induce apoptosis in cancer cells, which may be due to its ability to generate reactive oxygen species.
Biochemical and Physiological Effects
This compound has been shown to exhibit several biochemical and physiological effects. It has been found to inhibit the growth of various bacterial and fungal strains, including drug-resistant strains. This compound has also been shown to inhibit viral replication, making it a potential candidate for the development of antiviral drugs. Additionally, this compound has been found to induce cell death in cancer cells, making it a promising anticancer agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using Tricatechol hexalactam-bismuth(III) complex in lab experiments is its ability to exhibit multiple biological activities. This makes it a versatile compound that can be used in various fields of scientific research. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for the research on Tricatechol hexalactam-bismuth(III) complex. One potential direction is the development of this compound-based drugs for the treatment of bacterial, fungal, and viral infections. Another potential direction is the use of this compound in the treatment of neurodegenerative disorders such as Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields of scientific research.
Métodos De Síntesis
The synthesis of Tricatechol hexalactam-bismuth(III) complex involves the reaction of tricatechol hexalactam ligand with bismuth(III) salt in a suitable solvent. The reaction mixture is then stirred and heated to form the complex. The purity and yield of the complex can be enhanced by using different purification techniques.
Aplicaciones Científicas De Investigación
Tricatechol hexalactam-bismuth(III) complex has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit antibacterial, antifungal, antiviral, and anticancer activities. Additionally, this compound has been shown to have potential applications in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Propiedades
Número CAS |
130343-57-6 |
|---|---|
Fórmula molecular |
C42H42BiN9O12 |
Peso molecular |
1073.8 g/mol |
Nombre IUPAC |
triazanium;bismuth;6,11,22,27,34,39-hexaoxo-5,12,21,28,33,40-hexazaheptacyclo[15.14.10.27,10.223,26.235,38.13,30.014,19]octatetraconta-1,3(44),7,9,14(19),15,17,23,25,30,35,37,42,45,47-pentadecaene-8,9,24,25,36,37-hexolate |
InChI |
InChI=1S/C42H36N6O12.Bi.3H3N/c49-31-25-3-4-26(32(31)50)38(56)44-14-20-9-21-11-22(10-20)16-46-40(58)28-6-8-30(36(54)34(28)52)42(60)48-18-24-12-19(13-43-37(25)55)1-2-23(24)17-47-41(59)29-7-5-27(33(51)35(29)53)39(57)45-15-21;;;;/h1-12,49-54H,13-18H2,(H,43,55)(H,44,56)(H,45,57)(H,46,58)(H,47,59)(H,48,60);;3*1H3/q;+3;;;/p-3 |
Clave InChI |
AWEPWLHYWOLXOP-UHFFFAOYSA-K |
SMILES |
C1C2=CC3=C(CNC(=O)C4=C(C(=C(C=C4)C(=O)NCC5=CC(=CC(=C5)CNC(=O)C6=C(C(=C(C=C6)C(=O)N1)[O-])[O-])CNC(=O)C7=C(C(=C(C=C7)C(=O)NC3)[O-])[O-])[O-])[O-])C=C2.[NH4+].[NH4+].[NH4+].[Bi+3] |
SMILES canónico |
C1C2=CC3=C(CNC(=O)C4=C(C(=C(C=C4)C(=O)NCC5=CC(=CC(=C5)CNC(=O)C6=C(C(=C(C=C6)C(=O)N1)[O-])[O-])CNC(=O)C7=C(C(=C(C=C7)C(=O)NC3)[O-])[O-])[O-])[O-])C=C2.[NH4+].[NH4+].[NH4+].[Bi+3] |
Otros números CAS |
130343-57-6 |
Sinónimos |
hexalactam-bismuth tricatechol hexalactam-bismuth(III) complex |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[3-(1,3-benzodioxol-5-yl)-6-(4-bromophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]acetic acid](/img/structure/B137184.png)


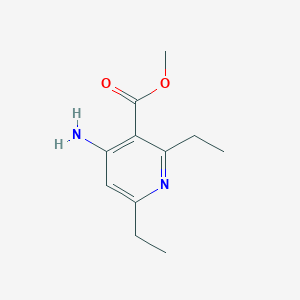
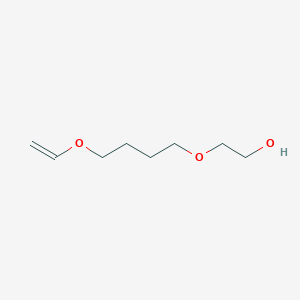
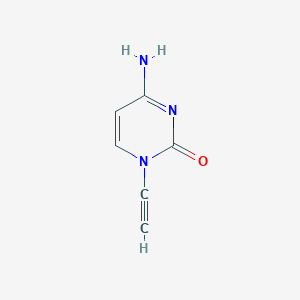
![[(2R,3R,4S,5R)-4-(2,2-dimethylpropanoyloxy)-2-(hydroxymethyl)-5-(6-methoxypurin-9-yl)oxolan-3-yl] 2,2-dimethylpropanoate](/img/structure/B137199.png)
![3H-Imidazo[4,5-b]pyridin-2-amine](/img/structure/B137202.png)
